8-Methylquinoline-5-boronic Acid Pinacol Ester
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Overview
Description
8-Methylquinoline-5-boronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylquinoline-5-boronic Acid Pinacol Ester typically involves the reaction of 8-methylquinoline with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions using palladium catalysts and base in an inert atmosphere to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Methylquinoline-5-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic ester to a boronic acid.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
8-Methylquinoline-5-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methylquinoline-5-boronic Acid Pinacol Ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
8-Methoxyquinoline-5-boronic Acid: Similar in structure but with a methoxy group instead of a methyl group.
8-Quinolinylboronic Acid: Lacks the pinacol ester protecting group, making it less stable under certain conditions.
Uniqueness
8-Methylquinoline-5-boronic Acid Pinacol Ester is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the pinacol ester group provides additional stability, making it a preferred reagent in various synthetic applications .
Properties
IUPAC Name |
8-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-8-9-13(12-7-6-10-18-14(11)12)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGVWEMFQCGKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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